Cas no 1805257-06-0 (Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate)

Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate
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- Inchi: 1S/C10H7BrF5NO2/c1-19-5(18)2-4-3-17-8(10(14,15)16)7(11)6(4)9(12)13/h3,9H,2H2,1H3
- InChI Key: DYXCAHTUJFSEGL-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=NC=C(CC(=O)OC)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 2.9
- Topological Polar Surface Area: 39.2
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051883-1g |
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate |
1805257-06-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate Related Literature
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate
Comprehensive Analysis of Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate (CAS No. 1805257-06-0)
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate (CAS No. 1805257-06-0) is a high-value fluorinated pyridine derivative widely used in pharmaceutical and agrochemical research. Its unique structural features, including bromo, difluoromethyl, and trifluoromethyl substituents, make it a versatile intermediate for synthesizing bioactive molecules. The compound's pyridine core and acetate ester functionality further enhance its reactivity, enabling applications in drug discovery and material science.
Recent studies highlight the growing demand for fluorinated compounds due to their enhanced metabolic stability and lipophilicity, traits critical in modern drug design. Searches for "fluorinated pyridine derivatives" and "CAS 1805257-06-0 applications" have surged, reflecting industry interest. Researchers are particularly intrigued by its potential in kinase inhibitor development, a hot topic in oncology and inflammation therapeutics. The compound's electron-withdrawing groups also align with trends in catalysis and PET imaging probe synthesis.
Synthetic routes to Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Analytical characterization typically combines NMR, HPLC, and mass spectrometry—techniques frequently searched alongside "pyridine acetate analysis." Its stability under physiological pH conditions makes it suitable for prodrug development, addressing a common query about "esterase-sensitive drug carriers."
Environmental considerations are paramount in fluorochemical research. This compound's biodegradability profile and green chemistry synthesis methods respond to searches like "sustainable fluorination." Regulatory-compliant storage (ambient temperature, inert atmosphere) ensures stability without requiring specialized handling—a practical advantage over traditional halogenated intermediates.
Future directions may explore its structure-activity relationships in crop protection agents, leveraging the difluoromethyl moiety's hydrogen-bonding mimicry. Patent analyses reveal increasing citations of this CAS 1805257-06-0 compound in heterocyclic chemistry innovations, particularly for central nervous system targets. These developments position it as a key player in next-generation small molecule therapeutics.
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